molecular formula C10H8N2O B7935001 3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile

3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile

Cat. No.: B7935001
M. Wt: 172.18 g/mol
InChI Key: LCQYKMRKHAINMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile is a cyclobutane derivative featuring a ketone group at position 3, a pyridin-3-yl substituent, and a carbonitrile group at position 1. The carbonitrile group enhances electrophilicity, making the compound a candidate for nucleophilic additions or cyclizations.

Properties

IUPAC Name

3-oxo-1-pyridin-3-ylcyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-7-10(4-9(13)5-10)8-2-1-3-12-6-8/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQYKMRKHAINMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives and cyclobutane precursors.

    Cyclization: The cyclobutane ring is formed through a cyclization reaction, often involving a base-catalyzed intramolecular reaction.

    Functional Group Introduction: The carbonitrile and ketone groups are introduced through subsequent reactions, such as nitrile formation and oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The pyridin-3-yl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Research Findings and Gaps

  • Cyclobutane vs. Benzopyran : Cyclobutanes exhibit higher reactivity due to ring strain, whereas chromones leverage aromatic conjugation for diverse cycloadditions .
  • Pyridine vs. Dihydropyridine : Pyridine derivatives are more aromatic and rigid, while dihydropyridines offer redox activity and conformational flexibility .
  • Gaps: Direct experimental data on the target compound’s synthesis, spectroscopic properties, and biological activity are lacking.

Biological Activity

3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2OC_{10}H_{8}N_{2}O. It incorporates a cyclobutane ring, a pyridine moiety, and a carbonitrile functional group, which are critical for its biological interactions. The presence of the oxo group enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC10H8N2O
Molecular Weight176.18 g/mol
Functional GroupsOxo, Pyridine, Carbonitrile

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting tumor cell proliferation. Studies suggest that the pyridine nitrogen atom plays a crucial role in its cytotoxic effects against cancer cells by interfering with cellular processes and inducing apoptosis.
  • Antimicrobial Activity : Preliminary investigations have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infectious diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells.

  • Cytotoxicity : The compound's structure allows it to bind effectively to proteins involved in cell cycle regulation and apoptosis. For instance, it has been observed to induce apoptosis through caspase activation pathways, leading to increased apoptotic signaling in cancer cell lines .
  • Enzyme Inhibition : The oxo group enhances the compound's ability to act as an enzyme inhibitor. It may interfere with key metabolic pathways by binding to enzymes critical for tumor growth and survival .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various compounds, this compound was tested against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations.

Cell Line IC50 (µM)
MDA-MB-231 (Breast)15
Hs 578T (Breast)12
A549 (Lung)10

The compound exhibited selectivity towards cancerous cells compared to normal cell lines, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, this compound was screened against various bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be developed further for use in antimicrobial therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.